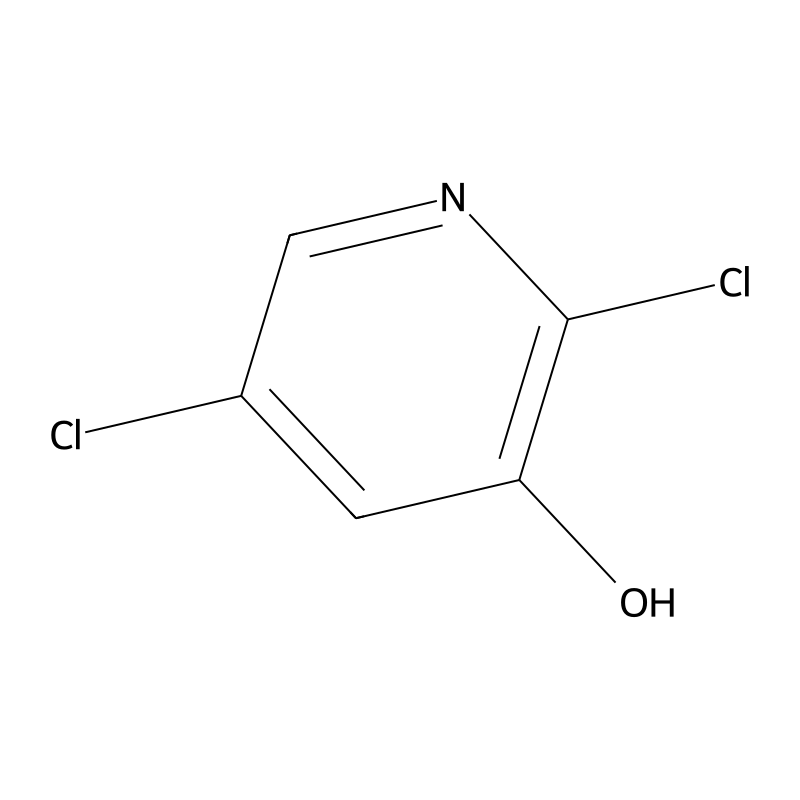2,5-Dichloropyridin-3-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Pharmaceutical Chemistry
Summary of the Application: Piperidine derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . 2,5-Dichloropyridin-3-ol can be used in the synthesis of these derivatives.
Methods of Application or Experimental Procedures: The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines, and 2,5,5-trisubstituted protected piperidines .
Results or Outcomes: The result of this process is the formation of various piperidine derivatives in good yields . These derivatives can then be used in the development of various pharmaceuticals.
2,5-Dichloropyridin-3-ol is a chemical compound characterized by its molecular formula and a molecular weight of approximately 163.99 g/mol. This compound features a pyridine ring with two chlorine substituents located at the 2 and 5 positions and a hydroxyl group at the 3 position. The presence of these functional groups contributes to its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, facilitating the formation of diverse derivatives.
- Cross-Coupling Reactions: It is utilized in Suzuki cross-coupling reactions, particularly involving arylboronic acids, to synthesize complex organic molecules .
- Formation of Heterocycles: The compound can serve as a building block for synthesizing nitrogen-containing heterocycles through various coupling strategies.
Recent studies indicate that 2,5-Dichloropyridin-3-ol exhibits notable biological activities. It has been implicated in:
- Enzyme Inhibition: The compound may interact with specific enzymes, potentially modulating their activity and influencing metabolic pathways.
- Cellular Effects: It has been shown to affect cell signaling pathways and gene expression, which could have implications in therapeutic contexts .
The synthesis of 2,5-Dichloropyridin-3-ol typically involves several steps:
- Starting Material: The synthesis often begins with 2,5-dichloropyridine.
- Hydroxylation: Hydroxylation can be achieved through various methods, including treatment with strong bases or using specific reagents to introduce the hydroxyl group at the desired position.
- Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for further applications .
2,5-Dichloropyridin-3-ol finds use in several fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases .
- Agricultural Chemicals: The compound is also explored for its potential applications in developing agrochemicals and pesticides due to its biological activity against certain pests .
- Material Science: Its unique properties make it useful in synthesizing polymers and other materials with specific functionalities.
Research into the interaction of 2,5-Dichloropyridin-3-ol with biological systems has revealed:
- Protein Binding: Studies suggest that this compound can bind to specific proteins, potentially altering their function and affecting cellular processes.
- Mechanistic Insights: Understanding its interactions at the molecular level helps elucidate its role in biochemical pathways and therapeutic applications .
Several compounds share structural similarities with 2,5-Dichloropyridin-3-ol. Here are some notable examples:
Uniqueness of 2,5-Dichloropyridin-3-ol
The unique positioning of the chlorine atoms and hydroxyl group on the pyridine ring imparts distinct chemical reactivity and biological activity compared to similar compounds. This specificity enhances its utility in targeted applications within pharmaceuticals and agrochemicals.








